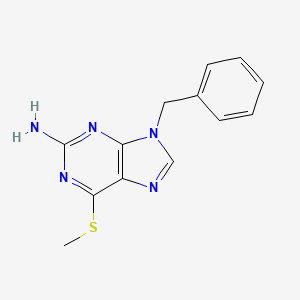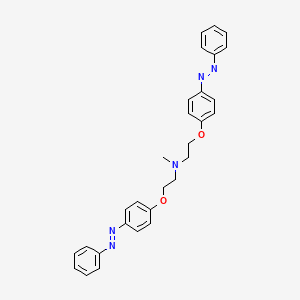
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine): is an organic compound known for its unique structure and properties It belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) connected to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) typically involves the following steps:
Diazotization: Aniline derivatives are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with phenol derivatives to form azo compounds.
Alkylation: The resulting azo compounds are alkylated with ethylene oxide to introduce the ethylamine group.
Industrial Production Methods: Industrial production of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include aniline, phenol, nitrous acid, and ethylene oxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are used under acidic or basic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Applications De Recherche Scientifique
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) has several scientific research applications:
Chemistry: Used as a dye intermediate and in the synthesis of other azo compounds.
Biology: Studied for its potential as a biological stain and in cell imaging.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the production of dyes, pigments, and as a stabilizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) involves its interaction with molecular targets through the azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, including antimicrobial and anticancer activities. The exact molecular pathways involved are still under investigation, but it is believed that the compound can induce oxidative stress and disrupt cellular processes.
Comparaison Avec Des Composés Similaires
Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) can be compared with other azo compounds such as:
Methyl Orange: A commonly used pH indicator.
Sudan III: A dye used for staining lipids.
Disperse Orange 1: A dye used in textile industries.
Uniqueness: Methyl-bis(beta-p-(phenylazo-phenoxy)ethylamine) is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to undergo multiple chemical reactions and its potential biological activities make it a compound of significant interest.
Propriétés
Numéro CAS |
63870-06-4 |
|---|---|
Formule moléculaire |
C29H29N5O2 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
N-methyl-2-(4-phenyldiazenylphenoxy)-N-[2-(4-phenyldiazenylphenoxy)ethyl]ethanamine |
InChI |
InChI=1S/C29H29N5O2/c1-34(20-22-35-28-16-12-26(13-17-28)32-30-24-8-4-2-5-9-24)21-23-36-29-18-14-27(15-19-29)33-31-25-10-6-3-7-11-25/h2-19H,20-23H2,1H3 |
Clé InChI |
ZFQMINYIZPPTKL-UHFFFAOYSA-N |
SMILES canonique |
CN(CCOC1=CC=C(C=C1)N=NC2=CC=CC=C2)CCOC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


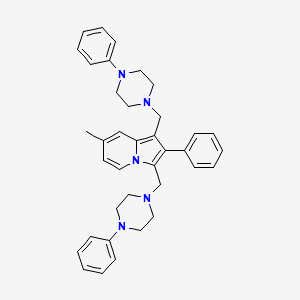
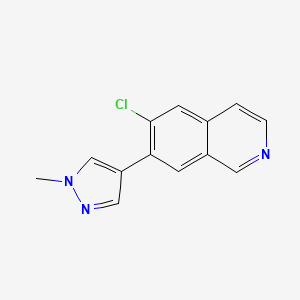
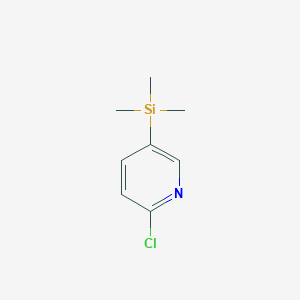
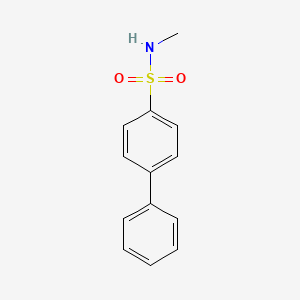
![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)
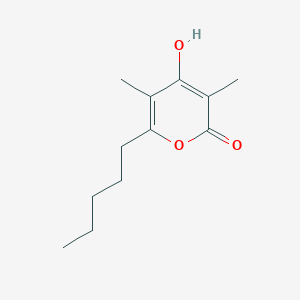
![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)
![3-Carbamoylbicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B13941763.png)

